2-Nitro-2-(trifluoromethyl)propane-1,3-diol
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Overview
Description
2-Nitro-2-(trifluoromethyl)propane-1,3-diol is a chemical compound with the molecular formula C4H6F3NO4 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a propane-1,3-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-2-(trifluoromethyl)propane-1,3-diol typically involves the nitration of a suitable precursor compound. One common method involves the reaction of trifluoromethylpropane-1,3-diol with a nitrating agent such as nitric acid (HNO3) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure the selective formation of the nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-2-(trifluoromethyl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The hydroxyl groups (-OH) can participate in nucleophilic substitution reactions, leading to the formation of esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of esters or ethers.
Scientific Research Applications
2-Nitro-2-(trifluoromethyl)propane-1,3-diol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Nitro-2-(trifluoromethyl)propane-1,3-diol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-2-(trifluoromethyl)ethanol
- 2-Nitro-2-(trifluoromethyl)propane
- 2-Nitro-2-(trifluoromethyl)butane-1,3-diol
Uniqueness
2-Nitro-2-(trifluoromethyl)propane-1,3-diol is unique due to its specific combination of functional groups and its diol backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-nitro-2-(trifluoromethyl)propane-1,3-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO4/c5-4(6,7)3(1-9,2-10)8(11)12/h9-10H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUTXXKCEAXDDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(C(F)(F)F)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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